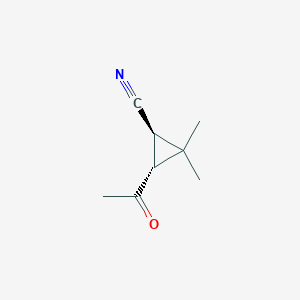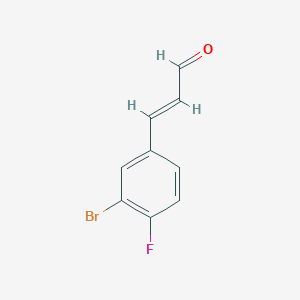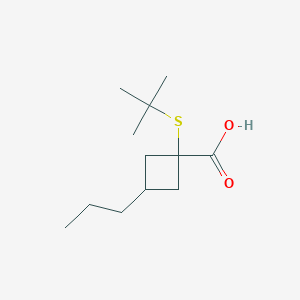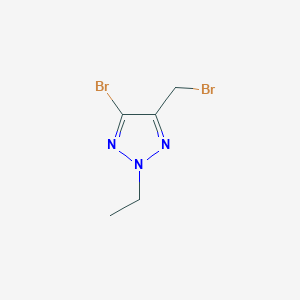
2-Methyl-1-(thietan-3-yl)piperazinedihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-1-(thietan-3-yl)piperazinedihydrochloride is a chemical compound that features a piperazine ring substituted with a thietane group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1-(thietan-3-yl)piperazinedihydrochloride typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions. This reaction proceeds through an aza-Michael addition, followed by deprotection and selective intramolecular cyclization .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-1-(thietan-3-yl)piperazinedihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thietane or piperazine ring can be modified with different substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or sulfonates in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of secondary amines or alcohols.
Substitution: Formation of various substituted piperazine or thietane derivatives.
Scientific Research Applications
2-Methyl-1-(thietan-3-yl)piperazinedihydrochloride has several scientific research applications:
Biology: Investigated for its potential biological activity, including antimicrobial and antiviral properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features and ability to interact with biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Methyl-1-(thietan-3-yl)piperazinedihydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. For example, it may influence neurotransmitter systems, such as the serotoninergic or adrenergic systems, leading to potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
1-(Thietan-3-yl)pyrimidin-2,4(1H,3H)-dione: A thietane-containing compound with potential antiviral activity.
2-Substituted chiral piperazines: Compounds with similar piperazine structures but different substituents, used in various pharmaceutical applications.
Uniqueness
2-Methyl-1-(thietan-3-yl)piperazinedihydrochloride is unique due to the presence of both a thietane ring and a piperazine ring in its structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development in multiple fields.
Properties
Molecular Formula |
C8H18Cl2N2S |
|---|---|
Molecular Weight |
245.21 g/mol |
IUPAC Name |
2-methyl-1-(thietan-3-yl)piperazine;dihydrochloride |
InChI |
InChI=1S/C8H16N2S.2ClH/c1-7-4-9-2-3-10(7)8-5-11-6-8;;/h7-9H,2-6H2,1H3;2*1H |
InChI Key |
RUQPZQJLKKWIAS-UHFFFAOYSA-N |
Canonical SMILES |
CC1CNCCN1C2CSC2.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


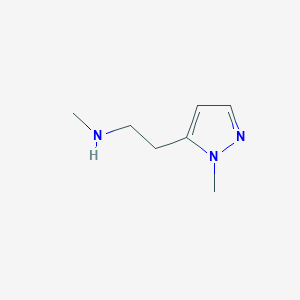

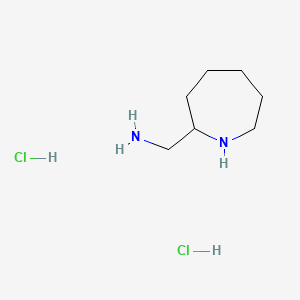


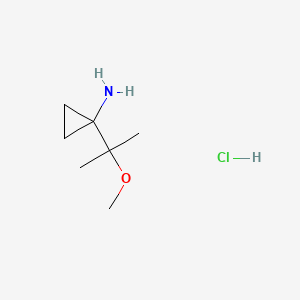

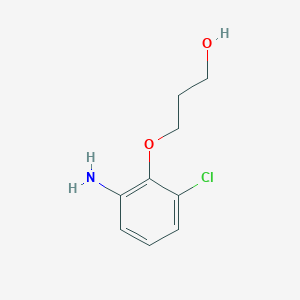
![7-Thia-4-azaspiro[2.5]octanehydrochloride](/img/structure/B13629231.png)
